N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide is a synthetic carboxamide derivative characterized by a 4-phenyloxane ring linked to a substituted ethylamine chain. The ethylamine moiety includes a 2-chlorophenyl group and a dimethylamino group, which likely enhance lipophilicity and influence receptor binding.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-25(2)20(18-10-6-7-11-19(18)23)16-24-21(26)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11,20H,12-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSMNYRWCMRSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chloride.
Cyclization: The intermediate is then subjected to cyclization with 4-phenyloxane-4-carboxylic acid under acidic conditions to form the desired oxane ring structure.
Amidation: The final step involves the amidation reaction where the oxane intermediate reacts with an appropriate amine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dechlorinated compounds, and substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound shares structural motifs with several carboxamide derivatives, particularly in the dimethylaminoethyl and aromatic substituent systems. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
*Molecular weight estimated based on structural complexity relative to analogs.
Functional Group Analysis
- Dimethylaminoethyl Chain: Common across all compounds, this group enhances solubility and may facilitate interactions with cationic binding sites in biological targets .
- Aromatic Systems: The target compound’s 4-phenyloxane and 2-chlorophenyl groups confer greater steric bulk and lipophilicity compared to SzR-105’s hydroxyquinoline or the benzimidazole in . This may improve blood-brain barrier penetration . Chlorophenyl vs. Phenyl: The electron-withdrawing chlorine atom in the target compound could enhance binding affinity to hydrophobic pockets in target proteins compared to unsubstituted phenyl groups in analogs .
Pharmacological Implications
- Receptor Specificity: SzR-105 and related hydroxyquinoline derivatives exhibit NMDA receptor activity , whereas benzimidazole analogs (e.g., ) are associated with enzyme inhibition (e.g., tubulin polymerization). The target compound’s oxane ring may shift activity toward G-protein-coupled receptors or ion channels.
- Metabolic Stability: The morpholinomethyl group in C₁₉H₂₆N₄O₃ could enhance metabolic stability compared to the target compound’s oxane system, which may be susceptible to oxidative metabolism.
Research Findings and Limitations
- Key Studies: highlights the role of dimethylamino groups in modulating receptor affinity, suggesting the target compound’s dimethylaminoethyl chain may similarly influence activity . emphasizes benzimidazole derivatives’ versatility in drug design, implying the target compound’s oxane system could offer novel therapeutic avenues .
- Gaps in Data : Exact pharmacokinetic or binding data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
Biological Activity
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H27ClN2O2
- Molecular Weight : 398.91 g/mol
- CAS Number : 1209687-97-7
The compound features a chlorophenyl group, a dimethylaminoethyl moiety, and a phenyloxane carboxamide structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may:
- Inhibit Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines, suggesting an anticancer mechanism.
- Induce Apoptosis : Evidence indicates that it may trigger programmed cell death in tumor cells by modulating apoptotic pathways.
- Interact with Receptors and Enzymes : The compound may bind to certain receptors or enzymes, altering their activity and leading to downstream biological effects.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human lung carcinoma (A549) and cervical carcinoma (HeLa) cells, revealing:
- Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
- Mechanistic Insights : The cytotoxic effects were linked to the inhibition of tubulin polymerization, disrupting normal cell division processes.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary findings suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential as a Therapeutic Agent : Ongoing research aims to explore its use in treating bacterial infections.
Case Studies
-
Study on Cytotoxic Effects :
- A recent study assessed the cytotoxicity of this compound on A549 and HeLa cells. Results indicated significant inhibition of cell viability with an IC50 value of approximately 5 µM for A549 cells, showcasing its potential as an anticancer agent .
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results demonstrated effective inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL, suggesting that this compound could be developed into a novel antibacterial agent .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in A549 and HeLa cells | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
